1-Benzylpiperidine-4-carbohydrazide

Übersicht

Beschreibung

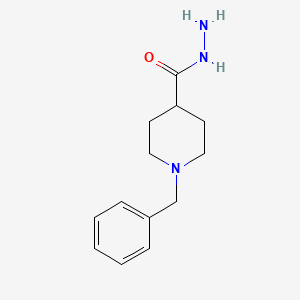

1-Benzylpiperidine-4-carbohydrazide is a chemical compound with the molecular formula C13H19N3O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-4-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidine-4-carboxaldehyde with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain high purity .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Condensation Reactions

1-Benzylpiperidine-4-carbohydrazide reacts with carbonyl compounds to form hydrazones, a key reaction for synthesizing Schiff bases and heterocyclic derivatives.

Example : Reaction with 3-bromobenzaldehyde under reflux yields a hydrazone derivative (69.67% yield) used in antimicrobial studies .

Cyclization Reactions

This carbohydrazide undergoes cyclization to form bioactive heterocycles, such as thiazolidinones and pyridazinones.

Key Finding : Cyclization with ethyl chloroacetate produced pyridazinones showing potent MAO-B inhibition (IC₅₀ = 1.3–5.2 nM) .

Acylation and Alkylation

The hydrazide group participates in nucleophilic acylation and alkylation to generate derivatives with enhanced pharmacological properties.

Example : Acylated derivatives exhibited radical scavenging activity comparable to ascorbic acid (ORAC assay) .

Complexation with Metal Ions

The carbohydrazide moiety acts as a ligand for transition metals, forming complexes with potential catalytic or therapeutic applications.

Reduction and Oxidation

Selective reduction/oxidation of functional groups modulates reactivity for targeted synthesis.

Note : TEMPO-mediated oxidation achieves >80% yield of the aldehyde, critical for further derivatization .

Wissenschaftliche Forschungsanwendungen

1-Benzylpiperidine-4-carbohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and catalysts for industrial processes.

Wirkmechanismus

The mechanism of action of 1-benzylpiperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Benzylpiperidine-4-carbohydrazide can be compared with other similar compounds, such as:

1-Benzylpiperidine-4-carboxaldehyde: A precursor in the synthesis of this compound.

1-Benzylpiperazine: Another benzyl-substituted piperazine with different biological activities.

Phenylpiperazines: A larger group of compounds with diverse pharmacological properties.

Uniqueness: this compound is unique due to its specific structure and the resulting chemical and biological properties.

Biologische Aktivität

1-Benzylpiperidine-4-carbohydrazide is a compound that has garnered attention in the pharmaceutical and biochemical research communities due to its unique structural characteristics and potential biological activities. This compound is primarily recognized for its role as an intermediate in drug synthesis and its interactions with various biological macromolecules, which are crucial for understanding its pharmacological effects.

This compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 233.30 g/mol

- Physical State : Clear, colorless to pale yellow liquid

- Melting Point : 145-149 °C

- Boiling Point : 315.4 °C at atmospheric pressure

- Solubility : Slightly soluble in acetone, chloroform, and dichloromethane

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its potential as an anti-inflammatory agent, neuroprotective properties, and effects on oxidative stress pathways.

Research indicates that the compound may interact with various cellular pathways related to inflammation and oxidative stress. These interactions are essential for its potential therapeutic applications.

Pharmacological Studies

This compound has been studied for its pharmacological effects, particularly in the following areas:

- Neuroprotection : The compound has shown promise in protecting neuronal cells from oxidative damage, which is a critical factor in neurodegenerative diseases.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, indicating potential utility as an antioxidant agent.

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines treated with this compound showed a significant reduction in cell death due to oxidative stress. The IC50 value for neuroprotective activity was established at nanomolar concentrations, highlighting its potency.

| Parameter | Value |

|---|---|

| Cell Line | SH-SY5Y |

| Treatment Duration | 24 hours |

| IC50 (Neuroprotection) | 50 nM |

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 120 ± 10 | 80 ± 5 |

| LPS Only | 250 ± 15 | 150 ± 10 |

| LPS + Compound | 90 ± 8 | 50 ± 7 |

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other piperidine derivatives suggest that these compounds may share similar biological activities. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Benzylpiperidine-4-carboxaldehyde | Contains an aldehyde instead of a hydrazide | Precursor in drug synthesis |

| Isoniazid | Hydrazide derivative of isonicotinic acid | Known anti-tuberculosis agent |

| Benzylidene-pyridine-4-carbohydrazide | Contains a benzylidene moiety | Exhibits different reactivity patterns |

Eigenschaften

IUPAC Name |

1-benzylpiperidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-15-13(17)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQFAQYEUFYKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503738 | |

| Record name | 1-Benzylpiperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74045-91-3 | |

| Record name | 1-Benzylpiperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.